molecular formula C16H11ClN2O B2826201 4-[4-(4-Chlorophenyl)-2-pyrimidinyl]benzenol CAS No. 477856-59-0

4-[4-(4-Chlorophenyl)-2-pyrimidinyl]benzenol

Cat. No. B2826201
CAS RN: 477856-59-0
M. Wt: 282.73
InChI Key: FQJKXKJBTDZVAO-UHFFFAOYSA-N
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Description

“4-[4-(4-Chlorophenyl)-2-pyrimidinyl]benzenol” is a chemical compound with the molecular formula C16H11ClN2O . It is also known as 4-(4-(4-Chlorophenyl)pyrimidin-2-yl)phenol .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring linked to a pyrimidine ring through a carbon-carbon bond . The pyrimidine ring is further substituted with a 4-chlorophenyl group .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 282.72 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the search results.

Scientific Research Applications

Aldose Reductase Inhibitors and Antioxidant Activity

One study discusses the synthesis and evaluation of pyrido[1,2-a]pyrimidin-4-one derivatives, highlighting their role as selective aldose reductase inhibitors. These compounds, including variations with chlorophenyl groups, have shown activity in the micromolar/submicromolar range. Their structure-activity relationships indicate significant antioxidant properties, especially in derivatives with a catechol moiety. This research suggests potential applications in treating complications related to diabetes and oxidative stress (La Motta et al., 2007).

Environmental Impact and Transformation Products

Another area of research concerns the environmental impact of UV filters like 2,4-dihydroxybenzophenone, which can transform into various by-products, including chlorinated benzoquinone and phenyl benzoquinones, during chlorination treatments. These transformations indicate potential ecological and health risks associated with chlorine disinfection processes in water treatment (Sun et al., 2019).

Molecular Structure Analysis

Research on the molecular structure of related compounds, such as 2-(4-Chloroanilino)-3-(2-hydroxyethyl)quinazolin-4(3H)-one, provides insights into their chemical properties. These studies often involve detailed analysis of crystal structures, offering foundational knowledge for developing new compounds with desired activities (Wang et al., 2008).

Advanced Materials Development

Further research explores the synthesis of derivatives of Pyrido[4,3-d]pyrimidin-4(3H)-one, aiming at applications in material science, such as the development of new polymeric materials with specific physical and chemical properties. These studies contribute to the advancement of materials science, particularly in creating high-performance polymers and coatings (Liu et al., 2006).

Mechanism of Action

Target of Action

Similar compounds have been known to interact withVascular Endothelial Growth Factor Receptor 1 (VEGFR1) . VEGFR1 plays a crucial role in the regulation of angiogenesis, a process critical for the growth and development of solid tumors.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target .

properties

IUPAC Name

4-[4-(4-chlorophenyl)pyrimidin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O/c17-13-5-1-11(2-6-13)15-9-10-18-16(19-15)12-3-7-14(20)8-4-12/h1-10,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJKXKJBTDZVAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CC(=N2)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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